6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions. One common method involves the reaction of 3-methoxy-2-naphthylamine with methyl hydrazinecarbodithioate, followed by cyclization with hydrazonoyl chloride derivatives . The reaction is usually carried out in an organic solvent such as ethanol, in the presence of a base like triethylamine, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as urease and shikimate dehydrogenase, inhibiting their activity
Pathways Involved: Inhibition of urease leads to reduced hydrolysis of urea, while inhibition of shikimate dehydrogenase disrupts the biosynthesis of chorismate, an essential precursor for aromatic amino acids
Comparison with Similar Compounds
6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds in the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole family:
Properties
Molecular Formula |
C15H12N4OS |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
6-(3-methoxynaphthalen-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4OS/c1-9-16-17-15-19(9)18-14(21-15)12-7-10-5-3-4-6-11(10)8-13(12)20-2/h3-8H,1-2H3 |
InChI Key |
JVZFFIPEANZRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3OC |
Origin of Product |
United States |
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